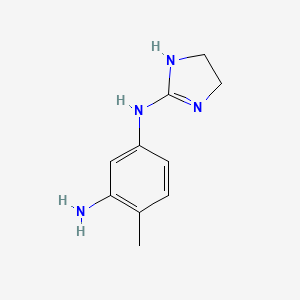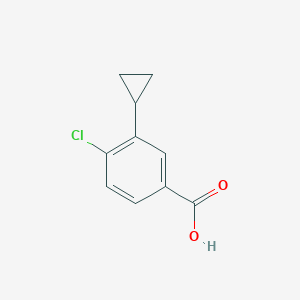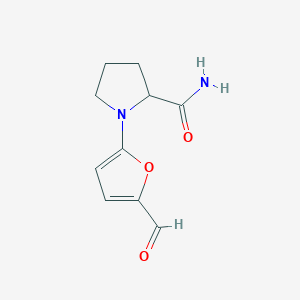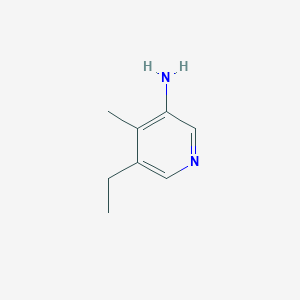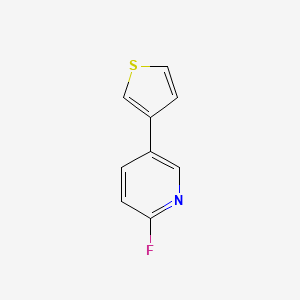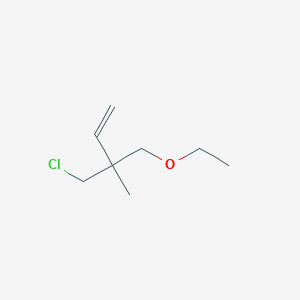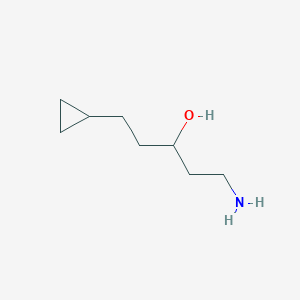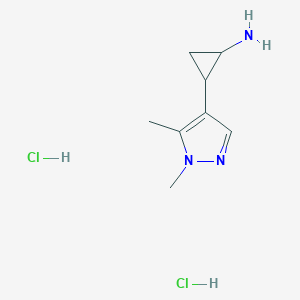![molecular formula C15H26O B13204980 4'-(Propan-2-yl)-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13204980.png)
4'-(Propan-2-yl)-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(Propan-2-yl)-3-oxaspiro[bicyclo[510]octane-4,1’-cyclohexane] is a complex organic compound characterized by its unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Propan-2-yl)-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] typically involves multi-step organic reactions. One common method involves the use of rhodium-catalyzed tandem reactions. For instance, a rhodium (I) complex with a flexible NHC-based pincer ligand can be employed to catalyze the head-to-tail homocoupling of terminal alkynes, followed by zipper annulation of the resulting gem-enyne . This method is notable for its efficiency and the ability to produce the desired spirocyclic structure in a one-pot procedure.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product. Optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for industrial-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4’-(Propan-2-yl)-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
4’-(Propan-2-yl)-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4’-(Propan-2-yl)-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This compound can influence various biochemical pathways, making it a valuable tool in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.2]octane: Known for its use as a bioisostere of the phenyl ring.
Bicyclo[1.1.1]pentane: Another bioisostere with different physicochemical properties.
Cubane: A highly strained compound with unique stability issues.
Uniqueness
4’-(Propan-2-yl)-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] stands out due to its spirocyclic structure, which imparts unique steric and electronic properties. This makes it particularly useful in applications where traditional aromatic compounds may not be suitable .
Propiedades
Fórmula molecular |
C15H26O |
|---|---|
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
4'-propan-2-ylspiro[3-oxabicyclo[5.1.0]octane-4,1'-cyclohexane] |
InChI |
InChI=1S/C15H26O/c1-11(2)12-3-6-15(7-4-12)8-5-13-9-14(13)10-16-15/h11-14H,3-10H2,1-2H3 |
Clave InChI |
HRJAKCLSVIEXOK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCC2(CC1)CCC3CC3CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Cyclohexylsulfanyl)ethyl]piperidine](/img/structure/B13204897.png)
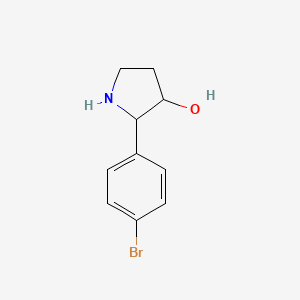
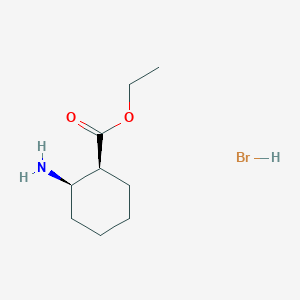
methanol](/img/structure/B13204909.png)

